molecular formula C17H19N3O4 B2844646 N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1795484-52-4

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2844646
CAS RN: 1795484-52-4
M. Wt: 329.356
InChI Key: JTBJNRRMQCSCGS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural elements. It includes a tetrahydropyran ring, a pyrazole ring, and a dioxole ring attached to a benzene ring . Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, the synthesis of similar compounds often involves the reaction of the corresponding amines, aldehydes, or acids with appropriate reagents . For example, tetrahydropyranyl ethers can be derived from the reaction of alcohols and 3,4-dihydropyran .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring, for instance, is a six-membered ring with five carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The compound’s chemical reactivity would likely be influenced by the functional groups present. For instance, the pyrazole ring might undergo reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, tetrahydropyran is a colorless volatile liquid .

Scientific Research Applications

Crystal Structure Analysis

New pyrazole derivatives related to the chemical structure of interest have been synthesized and characterized using various spectral studies. Their molecular structures were confirmed by single crystal X-ray diffraction, revealing the pyrazole ring adopts an E-form conformation. These structures are stabilized by intermolecular hydrogen bonds, forming supramolecular self-assembly, which is crucial for understanding the molecular interactions and properties of such compounds (Kumara et al., 2017).

Antiviral Activity

Research on benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant antiviral activities, particularly against the H5N1 subtype of the influenza A virus. These findings highlight the potential of such compounds in developing new antiviral drugs (Hebishy et al., 2020).

Antimicrobial and Anti-5-lipoxygenase Agents

A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their antimicrobial and anti-5-lipoxygenase activities. These compounds have shown promising results, suggesting their potential as therapeutic agents in treating bacterial infections and inflammatory diseases (Rahmouni et al., 2016).

Synthesis Methodologies

Studies have developed practical synthesis methods for orally active CCR5 antagonists, demonstrating the versatility of pyrazole derivatives in medicinal chemistry. These methods offer a basis for the synthesis of compounds with significant therapeutic potential (Ikemoto et al., 2005).

properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c21-17(13-1-2-15-16(7-13)24-11-23-15)19-14-8-18-20(10-14)9-12-3-5-22-6-4-12/h1-2,7-8,10,12H,3-6,9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBJNRRMQCSCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide

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